molecular formula C5H8BrNO B1266126 3-Bromopiperidin-2-one CAS No. 34433-86-8

3-Bromopiperidin-2-one

Cat. No. B1266126
CAS RN: 34433-86-8
M. Wt: 178.03 g/mol
InChI Key: CJFHQJDFNSXAOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromopiperidin-2-one derivatives can be achieved through various methods. An enantioselective synthesis approach involves a bromoaminocyclization process using amino-thiocarbamates as catalysts, leading to enantioenriched 2-substituted 3-bromopiperidines. These compounds can then be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement, demonstrating the versatility of 3-bromopiperidin-2-one in synthesizing dopaminergic drugs like Preclamol (Zhou et al., 2013). Additionally, a one-pot synthesis method has been developed for 3-azido- and 3-aminopiperidines through intramolecular cyclization of unsaturated amines, showcasing the compound’s utility in preparing piperidine-containing structures with significant pharmaceutical relevance (Ortiz et al., 2014).

Molecular Structure Analysis

Molecular structure and vibrational spectra studies on bromopyridine derivatives, including compounds similar to 3-bromopiperidin-2-one, have been conducted using density functional methods. These studies provide detailed insights into the compound’s molecular structure, showcasing the significance of vibrational frequency analyses in understanding the compound's molecular characteristics (Kandasamy & Velraj, 2012).

Scientific Research Applications

Enantioselective Synthesis in Pharmaceutical Applications

3-Bromopiperidin-2-one has been utilized in the enantioselective synthesis of piperidines. A study by Zhou et al. (2013) demonstrated the use of catalytic enantioselective bromocyclization of olefinic amides, resulting in enantioenriched 2-substituted 3-bromopiperidines. These compounds can be transformed into 3-substituted piperidines, applied in synthesizing dopaminergic drugs like Preclamol (Zhou et al., 2013).

Role in Antitumor and Chemosensitizing Actions

3-Bromopiperidin-2-one derivatives, particularly 3-bromopyruvate (3-BP), have shown strong antitumor potential. Yadav et al. (2017) investigated its antineoplastic action against tumor cells from a murine transplantable lymphoma of thymoma origin. They found that 3-BP treatment inhibited cell metabolism and survival, suggesting its therapeutic efficacy against tumors of thymic origin (Yadav et al., 2017).

Diastereoselective Substitution for Enantiopure 3-Arylpiperidines

The diastereoselective substitution of 3-bromolactam derived from (R)-(−)-2-phenylglycinol has been explored by Romero et al. (2011). This method offers an efficient route to enantiopure 3-arylpiperidines, which are valuable in medicinal chemistry (Romero et al., 2011).

Implications in Understanding DNA Replication and Cellular Behavior

The use of bromodeoxyuridine (BrdU), a derivative of 3-bromopiperidin-2-one, has been widely employed in studying cell proliferation and DNA replication. Meuth and Green (1974) and others have used BrdU to investigate the effects of drugs on cellular DNA and behavior, providing insights into cellular processes (Meuth & Green, 1974).

Potential in Directed Deprotonation-Transmetalation Processes

Karig et al. (2001) explored the use of 3-bromopyridine, a related compound, in regioselective C-4 deprotonation followed by Li/Zn transmetalation and Pd-mediated coupling processes. This approach provides a flexible pathway to synthesize substituted pyridines (Karig et al., 2001).

Safety And Hazards

3-Bromopiperidin-2-one is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-Bromopiperidin-2-one could involve the development of stereoselective synthesis of multi-substituted 2-piperidinones . This could lead to the creation of new pharmaceuticals and natural products .

properties

IUPAC Name

3-bromopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFHQJDFNSXAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955983
Record name 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopiperidin-2-one

CAS RN

34433-86-8
Record name 3-Bromo-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34433-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopiperidin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopiperidin-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Romero, A Castro, JL Terán, D Gnecco, ML Orea… - Tetrahedron letters, 2011 - Elsevier
… Following our finding, the efficiency of diastereoselective arylation of 3-bromopiperidin-2-one 2 with various arylcuprate reagents under optimized reaction conditions was investigated. …
Number of citations: 9 www.sciencedirect.com
L Simón, FM Muñiz, S Sáez, C Raposo… - Helvetica chimica …, 2005 - Wiley Online Library
Different xanthone‐based receptors (2–10) for lactones and lactams have been prepared, and the feasibility of these compounds to mimic the known enzymatic ‘oxyanion‐hole’ …
Number of citations: 23 onlinelibrary.wiley.com
V Shcherbakova, D Dibchak… - The Journal of …, 2020 - ACS Publications
A synthetic strategy to fused bicyclic piperidines—building blocks for medicinal chemistry—is developed. The key step was an intramolecular [2 + 2]-photocyclization. The …
Number of citations: 10 pubs.acs.org
NS NUDELMAN, DRC BRAVO-DÍAZ - 11a Conferencia Latinoamericana de … - Citeseer
Arnottin I (1) was isolated from XanthoxylumArnottianum Maxim. and thechelerythryne2isolated from Chelidoniummajus. It has been reported in preliminary studies that this type of …
Number of citations: 3 citeseerx.ist.psu.edu
Y Kim, DH Yoon, HJ Ha, KY Kang, WK Lee - Tetrahedron Letters, 2011
Number of citations: 0

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